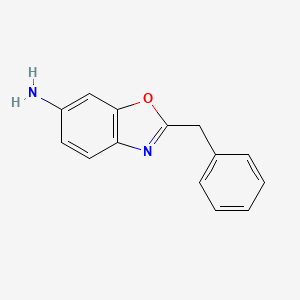

2-Benzyl-1,3-benzoxazol-6-amine

Vue d'ensemble

Description

2-Benzyl-1,3-benzoxazol-6-amine is a chemical compound with the molecular formula C14H12N2O . It is a derivative of benzoxazole, which is a bicyclic planar molecule and is extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives in good yield . This reaction can be catalyzed by a pent-ethylene diammonium pentachloro bismuth .Molecular Structure Analysis

The molecular weight of 2-Benzyl-1,3-benzoxazol-6-amine is 224.26 . Its InChI code is 1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Applications De Recherche Scientifique

Electrochemically Initiated Oxidative Amination

A study presented an electrochemically promoted coupling of benzoxazoles and amines, directly forming 2-aminobenzoxazoles. This method utilized tetraalkylammonium halide as a redox catalyst, avoiding the use of excess chemical oxidants and simplifying the isolation process, contributing to waste reduction (Gao et al., 2014).

Regioselectivity in C(sp3)-H α-Alkylation

Research revealed that the benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines, demonstrating unique regioselectivity and functional group tolerance. This process allows for the easy introduction and removal of the benzoxazole moiety (Lahm & Opatz, 2014).

Metal-free Amination

A transition-metal-free amination of benzoxazoles was developed, highlighting an efficient method using tetrabutylammoniumiodide (TBAI) and aqueous solutions of H(2)O(2) or TBHP as co-oxidants under mild conditions, achieving high yields of 2-aminobenzoxazoles (Froehr et al., 2011).

Synthesis of Poly(benzoxazine imide) Thermosetting Films

A study focused on the synthesis of primary amine-containing benzoxazines and their polymerization into poly(benzoxazine imide) (PBzI) thermosets, demonstrating improvements in thermal and mechanical properties, flame retardancy, and dimensional stability, which are crucial for advanced material applications (Wang, Lin, & Juang, 2013).

Green Catalyst for Oxidative Amination

Another study developed a green and efficient method for the direct oxidative amination of benzoxazoles using a heterocyclic ionic liquid as a catalyst. This process operates at room temperature and offers high yields with the added benefit of catalyst recyclability, aligning with principles of green chemistry (Zhou et al., 2017).

Mécanisme D'action

While the specific mechanism of action for 2-Benzyl-1,3-benzoxazol-6-amine is not mentioned in the search results, benzoxazole derivatives are known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

Propriétés

IUPAC Name |

2-benzyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJXYQISQKRASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1,3-benzoxazol-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)

![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)

![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)